- Reactions of some diazoalkanes with isatin, N-methylisatin, coumarandione, and thionaphthenequinone, Chemische Berichte, 1963, 96, 1234-55

Cas no 939-19-5 (3-Hydroxycoumarin)

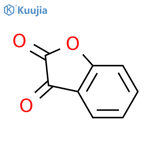

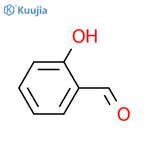

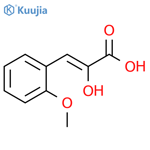

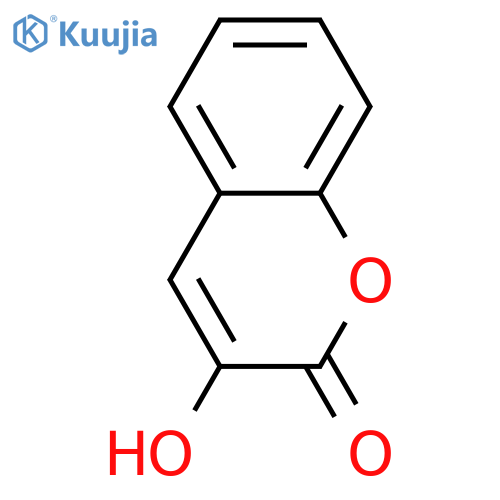

3-Hydroxycoumarin structure

Nome del prodotto:3-Hydroxycoumarin

3-Hydroxycoumarin Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2H-1-Benzopyran-2-one,3-hydroxy-

- 3-Hydroxy-2H-chromen-2-one

- 3-HYDROXYCOUMARIN

- HYDROXYCOUMARIN, 3-(RG)

- HYDROXYCOUMARIN, 3-(RG) PrintBack

- 2,3-DIHYDROXYCOUMARIN

- 3-hydroxy<1>benzopyran-2-one

- 3-hydroxy-2-benzopyrone

- 3-Hydroxy-2H-1-benzopyran-2-on

- 3-hydroxychromone

- 3-hydroxy-coumari

- 3-Hydroxycoumarine

- AURORA KA-3736

- hydroxy-coumarin

- HYDROXYCOUMARIN,3

- hydroxycoumarin

- 3-hydroxychromen-2-one

- 3 Hydroxycoumarin

- 3-Hydroxy-2H-1-benzopyran-2-one

- 3-Hydroxy-chromen-2-one

- RQX0CMD9PN

- COUMARIN, 3-HYDROXY-

- 2H-1-Benzopyran-2-one, hydroxy-

- 2H-1-Benzopyran-2-one, 3-hydroxy-

- 3-hydroxychromenone

- 3-hydroxy-coumarin

- NSC74691

- Spectrum_000476

- SpecPlus_000860

- Spectrum5_000232

- Spectrum2_000805

- Sp

- 3-Hydroxy-2H-1-benzopyran-2-one (ACI)

- Coumarin, 3-hydroxy- (7CI, 8CI)

- 3-Coumarinol

- 3-Hydroxy-cumarin

- NSC 74691

- MS-22894

- Q27194434

- CHEBI:113542

- AMY202100133

- 939-19-5

- NSC-74691

- 5-18-01-00376 (Beilstein Handbook Reference)

- EINECS 213-355-3

- BDBM50206007

- KBio2_000956

- NCGC00178445-01

- AN-829/40355682

- NCGC00095536-01

- AKOS015916452

- CS-0094421

- BRN 0128032

- NS00039762

- MFCD00017490

- KBio2_006092

- 43070-85-5

- DivK1c_006956

- o-Hydroxyphenylpyruvic acid lactone

- FT-0633159

- DTXSID50239863

- SPBio_000669

- KBio3_002334

- MJKVTPMWOKAVMS-UHFFFAOYSA-N

- CCG-39664

- BSPBio_002834

- KBioSS_000956

- KBio1_001900

- H1585

- T73087

- Spectrum4_001576

- SPECTRUM211538

- KBioGR_002132

- CHEMBL150372

- KBio2_003524

- BRD-K92019075-001-02-0

- NCGC00095536-02

- SDCCGMLS-0066523.P001

- UNII-RQX0CMD9PN

- PD002122

- HY-127170

- SCHEMBL76090

- hydroxy-2H-chromen-2-one

- Spectrum3_001267

- DB-294344

- DB-057448

- 3-Hydroxycoumarin

-

- MDL: MFCD00017490

- Inchi: 1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5,10H

- Chiave InChI: MJKVTPMWOKAVMS-UHFFFAOYSA-N

- Sorrisi: O=C1C(O)=CC2C(=CC=CC=2)O1

- BRN: 0128032

Proprietà calcolate

- Massa esatta: 162.03200

- Massa monoisotopica: 162.031694

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 12

- Conta legami ruotabili: 0

- Complessità: 232

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 46.5

- Carica superficiale: 0

- Conta Tautomer: 2

- XLogP3: 1.8

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1.446

- Punto di fusione: 151.0 to 155.0 deg-C

- Punto di ebollizione: 369.9 °C at 760 mmHg

- Punto di infiammabilità: 174.7 °C

- Indice di rifrazione: 1.659

- PSA: 50.44000

- LogP: 1.49860

- Solubilità: Non determinato

- λmax: 307(MeOH)(lit.)

3-Hydroxycoumarin Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319

- Dichiarazione di avvertimento: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: 22

- Istruzioni di sicurezza: S22; S24/25; S36; S26

- RTECS:GN6797000

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R22

3-Hydroxycoumarin Dati doganali

- CODICE SA:2932209090

- Dati doganali:

Codice doganale cinese:

2932209090Panoramica:

2932209090. Altri lattoni. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2932209090. altri lattoni. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-Hydroxycoumarin Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8002-50 mg |

3-Hydroxycoumarin |

939-19-5 | 99.91% | 50mg |

¥417.00 | 2022-04-26 | |

| ChemScence | CS-0094421-250mg |

3-Hydroxycoumarin |

939-19-5 | 98.73% | 250mg |

$180.0 | 2022-04-26 | |

| TRC | H714556-250mg |

3-Hydroxycoumarin |

939-19-5 | 250mg |

$64.00 | 2023-05-18 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H67660-100mg |

3-HYDROXYCOUMARIN |

939-19-5 | ,HPLC≥95% | 100mg |

¥658.0 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8002-100 mg |

3-Hydroxycoumarin |

939-19-5 | 99.91% | 100MG |

¥687.00 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H305006-250mg |

3-Hydroxycoumarin |

939-19-5 | 97% | 250mg |

¥135.90 | 2023-09-02 | |

| Fluorochem | 069134-1g |

3-Hydroxy-2H-chromen-2-one |

939-19-5 | 97% | 1g |

£26.00 | 2022-03-01 | |

| Aaron | AR00GS5E-25g |

3-Hydroxycoumarin |

939-19-5 | 98% | 25g |

$521.00 | 2025-01-24 | |

| TargetMol Chemicals | T8002-100 mg |

3-Hydroxycoumarin |

939-19-5 | 98.32% | 100MG |

¥ 495 | 2023-07-11 | |

| 1PlusChem | 1P00GRX2-10g |

3-HYDROXYCOUMARIN |

939-19-5 | 98% | 10g |

$225.00 | 2024-04-19 |

3-Hydroxycoumarin Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Boron tribromide Solvents: Dichloromethane

Riferimento

- Reaction of aryl-2-hydroxypropenoic derivatives with boron tribromide, Tetrahedron Letters, 2001, 42(4), 597-600

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 2 - 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Inhibition of iNOS by benzimidazole derivatives: synthesis, docking, and biological evaluations, Medicinal Chemistry (Sharjah, 2022, 18(5), 602-615

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

Riferimento

- Design, synthesis and biological evaluation of coumarin alkylamines as potent and selective dual binding site inhibitors of acetylcholinesterase, Bioorganic & Medicinal Chemistry, 2013, 21(1), 146-152

Synthetic Routes 7

Condizioni di reazione

Riferimento

- Product class 4: benzopyranones and benzopyranthiones, Science of Synthesis, 2003, 14, 347-638

Synthetic Routes 8

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium acetate Solvents: Acetic acid , Acetic anhydride ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; reflux

Riferimento

- New efficient synthesis of pyrido[2,3-c]- and pyrido[3,2-c]coumarin derivatives, Synlett, 2003, (7), 987-990

Synthetic Routes 10

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; heated

Riferimento

- Novel Coupled Molecules from Active Structural Motifs of Synthetic and Natural Origin as Immunosuppressants, Medicinal Chemistry (Sharjah, 2020, 16(4), 544-554

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Water ; 2 h, reflux

Riferimento

- Synthesis of furano[2,3-c]/pyrrolo[2,3-c]coumarins and synthesis of 1(H)-[1]benzopyrano[3,4-b][1]benzopyrano[3',4'-d]furan-7(H)-ones /1(H)-[1]benzopyrano[3,4-b][1]benzopyrano[3',4'-d]pyrrole-7(H)-ones, Journal of Drug Delivery and Therapeutics, 2019, 9, 32-42

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Water Solvents: Water ; 30 min, rt

1.2 Reagents: Water Solvents: Water ; 30 min, rt

Riferimento

- Antioxidant properties of 3-hydroxycoumarin derivatives, Bioorganic & Medicinal Chemistry, 2004, 12(21), 5611-5618

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Cupric chloride Catalysts: Palladium chloride

Riferimento

- Palladium(II) catalyzed oxidation reactions of coumarin derivatives, Indian Journal of Chemistry, 1992, (10), 693-5

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Condizioni di reazione

Riferimento

- A facile synthesis of 3-hydroxycoumarin, Indian Journal of Chemistry, 1978, (2),

Synthetic Routes 19

Synthetic Routes 20

Condizioni di reazione

Riferimento

- Pyran, its analogs, and related compounds. XXV. Reaction of 3-bromocoumarin with amines, Zhurnal Organicheskoi Khimii, 1967, 3(3), 568-74

3-Hydroxycoumarin Raw materials

- 3-Acetamidocoumarin

- 5(4H)-Oxazolone,4-[[2-(acetyloxy)phenyl]methylene]-2-phenyl-

- Benzofuran-2,3-dione

- 2-Hydroxybenzaldehyde

- N-(2-oxochromen-3-yl)benzamide

- 3-amino-2H-chromen-2-one

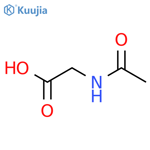

- 2-acetamidoacetic acid

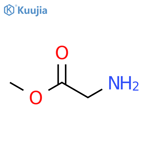

- methyl 2-aminoacetate

- 2H-1-Benzopyran-2-one, 3-(2-propenyloxy)-

-

- 2-Propenoic acid, 2-hydroxy-3-(2-methoxyphenyl)-, (2Z)-

3-Hydroxycoumarin Preparation Products

3-Hydroxycoumarin Letteratura correlata

-

Fernanda G. Medina,Joaquín G. Marrero,Mariana Macías-Alonso,Magdalena C. González,Iván Córdova-Guerrero,Ariana G. Teissier García,Soraya Osegueda-Robles Nat. Prod. Rep. 2015 32 1472

-

Xiao-Bo Wang,Jianhua Zhou,Datong Zhang,Bin Wang Anal. Methods 2016 8 6916

-

Somayeh Ahadi,Mahdi Zolghadr,Hamid Reza Khavasi,Ayoob Bazgir Org. Biomol. Chem. 2013 11 279

-

Sabine Amslinger,Nafisah Al-Rifai,Katrin Winter,Kilian W?rmann,Rebekka Scholz,Paul Baumeister,Martin Wild Org. Biomol. Chem. 2013 11 549

-

Fernanda G. Medina,Joaquín G. Marrero,Mariana Macías-Alonso,Magdalena C. González,Iván Córdova-Guerrero,Ariana G. Teissier García,Soraya Osegueda-Robles Nat. Prod. Rep. 2015 32 1472

939-19-5 (3-Hydroxycoumarin) Prodotti correlati

- 1099963-42-4(ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate)

- 2034451-92-6(N-{2-[3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide)

- 338413-29-9(N-3-Chloro-4-(2-pyrimidinyloxy)phenyl-4-fluorobenzenesulfonamide)

- 2228169-58-0(O-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propylhydroxylamine)

- 1001832-07-0(N-(4-butylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine)

- 2177365-64-7(1-ethyl-4-[3-(thiophen-2-yl)pyrrolidine-1-carbonyl]piperazine-2,3-dione)

- 1448077-15-3(N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-fluorobenzamide)

- 2248265-92-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(pyridin-2-yl)methyl]piperidine-2-carboxylate)

- 898770-32-6((2-fluorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone)

- 2228128-84-3(methyl 2-amino-2-1-(1-{(tert-butoxy)carbonylamino}cyclobutyl)cyclopropylacetate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:939-19-5)3-Hydroxycoumarin

Purezza:99%

Quantità:5g

Prezzo ($):168.0